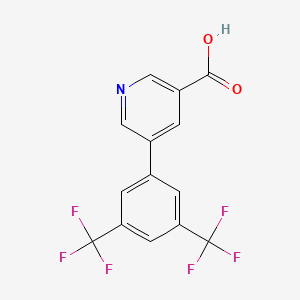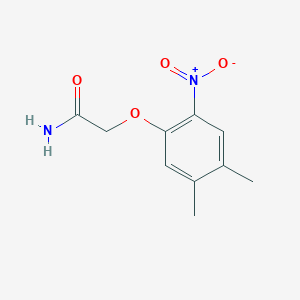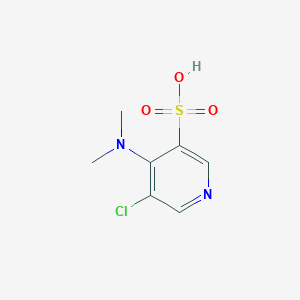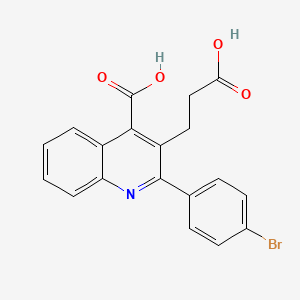
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinoline derivative.
Bromination: Introduce the bromophenyl group through a bromination reaction using bromine or a brominating agent.
Carboxylation: Introduce the carboxyethyl group through a carboxylation reaction using appropriate reagents such as carbon dioxide and a base.
Purification: Purify the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromophenyl and carboxyethyl groups.
4-Bromo-2-phenylquinoline: Lacks the carboxyethyl group.
3-(2-Carboxyethyl)quinoline-4-carboxylic acid: Lacks the bromophenyl group.
Uniqueness
The presence of both the bromophenyl and carboxyethyl groups in 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may confer unique chemical properties and potential biological activities that are not observed in similar compounds. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets.
Eigenschaften
Molekularformel |
C19H14BrNO4 |
|---|---|
Molekulargewicht |
400.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO4/c20-12-7-5-11(6-8-12)18-14(9-10-16(22)23)17(19(24)25)13-3-1-2-4-15(13)21-18/h1-8H,9-10H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
QWOOJIQWVJPLIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



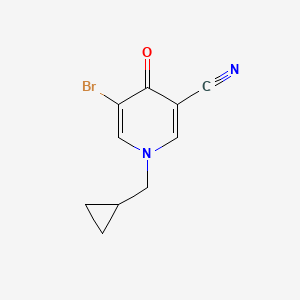
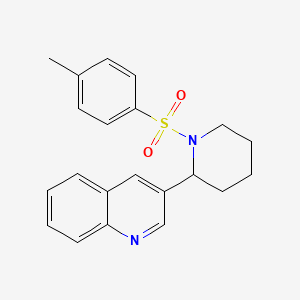
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
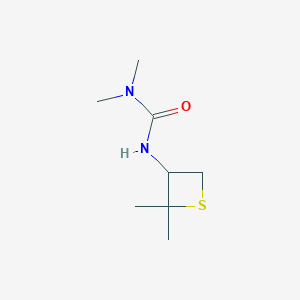
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
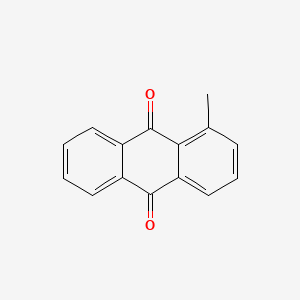

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)
